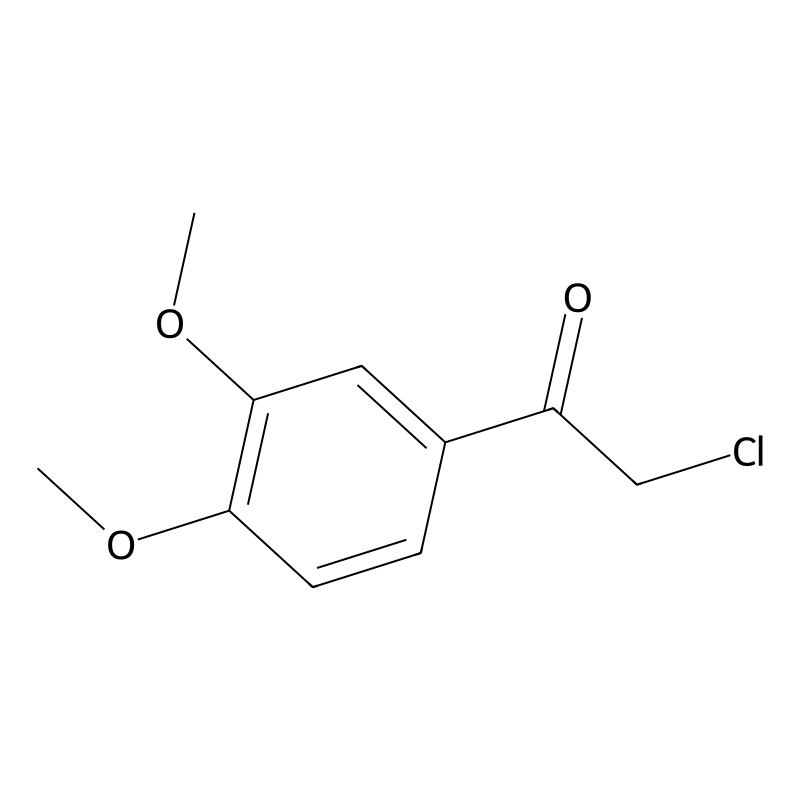

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While research databases like PubChem and Scifinder show entries for this compound, they primarily focus on its chemical properties, structure, and basic safety information, without mentioning any specific research applications [, ].

Further Exploration:

- Literature review: Conducting a thorough literature review through scientific databases like Scifinder, ScienceDirect, or Web of Science, using relevant keywords like "2-Chloro-1-(3,4-dimethoxyphenyl)ethanone" and its synonyms, combined with search terms related to specific research areas of interest, could potentially reveal studies where this compound has been utilized.

- Expert consultation: Consulting with researchers or scientists specializing in organic chemistry, medicinal chemistry, or related fields might provide valuable insights into potential research applications of this compound based on its chemical structure and reactivity.

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of approximately 214.65 g/mol. It features a chloro substituent on the ethyl side chain and two methoxy groups on the aromatic ring, contributing to its unique chemical properties. The compound is also known for its potential biological activities and applications in various fields.

The chemical behavior of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone can be characterized by several types of reactions:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

- Reduction Reactions: The carbonyl group may be reduced to an alcohol under suitable conditions.

- Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, forming new carbon-carbon bonds.

These reactions are significant for synthetic applications and further functionalization of the compound.

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone exhibits notable biological activities. It has been identified as a specific inhibitor of human carboxylesterase 2 (hCE-2), an enzyme involved in drug metabolism. By binding to the active site of this enzyme, it prevents the normal catalytic activity, potentially influencing pharmacokinetics and therapeutic efficacy of various drugs . Additionally, it may show anti-inflammatory and analgesic properties, although further studies are needed to fully understand its biological profile.

Several methods for synthesizing 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone have been reported:

- Starting from 3,4-Dimethoxybenzaldehyde:

- Reacting 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine.

- This method allows for good yields and purity.

- Via Friedel-Crafts Acylation:

- Utilizing a Friedel-Crafts acylation reaction between 3,4-dimethoxytoluene and acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

These methods highlight the versatility in synthesizing this compound while maintaining efficiency and yield.

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone finds applications in various fields:

- Pharmaceuticals: As an enzyme inhibitor, it may play a role in drug development, particularly for medications metabolized by hCE-2.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies have shown that 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone interacts specifically with hCE-2. This interaction can influence drug metabolism and efficacy, making it relevant for pharmacological studies. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent or as part of drug formulations .

Several compounds share structural similarities with 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone. Here are a few notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Chloro-1-(3-methoxyphenyl)ethanone | C₉H₉ClO₂ | 0.98 |

| 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone | C₁₁H₉ClO₂ | 0.95 |

| 2-Chloro-1-(6-methoxynaphthalen-1-yl)ethanone | C₁₁H₉ClO₂ | 0.93 |

These compounds differ primarily in their substituents on the aromatic ring or the position of the methoxy groups. The unique combination of two methoxy groups at the 3 and 4 positions distinguishes 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone from others in terms of both chemical reactivity and biological activity.